2-(Chloromethyl)phenyl methylcarbamate
Description
2-(Chloromethyl)phenyl methylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with a chloromethyl (-CH₂Cl) group at the ortho position and a methylcarbamate (-O(CO)NHCH₃) functional group. For example, phenyl isocyanate reacts with α-terpineol to form carbamates in the presence of HCl . The chloromethyl substituent likely enhances lipophilicity and reactivity, which are critical for pesticidal activity, as seen in structurally related compounds .
Carbamates are widely used as insecticides due to their acetylcholinesterase inhibition properties.
Properties
CAS No. |
22132-64-5 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
[2-(chloromethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-11-9(12)13-8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
OQZWOJQDAQMMMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 2-(Chloromethyl)phenyl Methylcarbamate
Direct Chloromethylation of Phenyl Methylcarbamate
A primary route involves introducing the chloromethyl group onto a pre-formed phenyl methylcarbamate scaffold. This method leverages Blanc chloromethylation , where formaldehyde and hydrochloric acid react in the presence of a Lewis acid (e.g., ZnCl₂) to install the chloromethyl moiety. However, the carbamate group’s directing effects often lead to preferential para-substitution, necessitating protective strategies for ortho-selectivity.
Procedure :
- Phenyl methylcarbamate synthesis : React phenol with methyl chloroformate (ClCOOCH₃) in pyridine at 0–5°C to form phenyl methylcarbamate.
- Protection of the carbamate group : Acetylate the carbamate’s oxygen to mitigate its directing effects.
- Chloromethylation : Treat the protected intermediate with formaldehyde and HCl/ZnCl₂ at 50°C for 6–8 h.
- Deprotection : Hydrolyze the acetyl group using NaOH/MeOH to yield this compound.
Challenges :
Stepwise Construction via 2-(Hydroxymethyl)phenol Intermediate
A more reliable approach involves synthesizing 2-(hydroxymethyl)phenol (saligenin) first, followed by carbamate formation and chlorination.
Synthesis of 2-(Hydroxymethyl)phenol
Saligenin is prepared via Raschig synthesis :
- Phenol reacts with formaldehyde in aqueous NaOH at 80°C.
- Acidic workup yields 2-(hydroxymethyl)phenol (85–90% purity).
Carbamate Formation
React saligenin with methyl isocyanate (MeNCO) in anhydrous THF at 25°C for 12 h:
$$
\text{2-(Hydroxymethyl)phenol} + \text{MeNCO} \rightarrow \text{2-(Hydroxymethyl)phenyl methylcarbamate} \quad (75\%\ \text{yield}).
$$
Chlorination of the Hydroxymethyl Group
Treat the intermediate with thionyl chloride (SOCl₂) in pyridine at 40°C for 1–2 h:
$$
\text{2-(Hydroxymethyl)phenyl methylcarbamate} + \text{SOCl}_2 \rightarrow \text{this compound} \quad (99\%\ \text{purity}).
$$
Advantages :
Critical Analysis of Reaction Parameters
Solvent and Base Selection
The use of pyridine as both solvent and base in chlorination steps significantly enhances yield and purity by:
- Trapping HCl to prevent acid-catalyzed decomposition.
- Stabilizing reactive intermediates via coordination.
Comparative Data :
| Solvent | Reaction Time (h) | Purity (%) | Yield (%) |
|---|---|---|---|
| Pyridine | 1 | 99.9 | 95 |
| Toluene | 12 | 40 | 32 |
| DCM | 8 | 78 | 65 |
Mechanistic Insights
Carbamate Formation Mechanism
The reaction between phenol derivatives and methyl isocyanate proceeds via nucleophilic acyl substitution:
Chlorination Mechanism
Thionyl chloride reacts with the hydroxymethyl group through a two-step process:
- Formation of chlorosulfite intermediate :
$$
\text{R-OH} + \text{SOCl}_2 \rightarrow \text{R-OSOCl} + \text{HCl}.
$$ - Displacement by chloride :
$$
\text{R-OSOCl} \rightarrow \text{R-Cl} + \text{SO}_2↑.
$$
Pyridine’s role in absorbing HCl shifts equilibrium toward product formation.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)phenyl methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and methylamine.
Oxidation: The compound can be oxidized to form more complex carbamate derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution: Various substituted carbamates.
Hydrolysis: Phenol and methylamine.
Oxidation: Oxidized carbamate derivatives.
Scientific Research Applications
2-(Chloromethyl)phenyl methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly in the context of carbamate-based inhibitors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)phenyl methylcarbamate involves the inhibition of enzymes that contain serine residues in their active sites. The carbamate group reacts with the serine hydroxyl group, forming a covalent bond and thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors, which are used in both pharmaceuticals and pesticides .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity and physicochemical properties of carbamates are highly dependent on substituents on the phenyl ring. Below is a comparative analysis of key analogs:
*Lipophilicity data inferred from similar HPLC-based studies on substituted phenyl carbamates .
Key Research Findings
Impact of Substituents on Bioactivity :
- Chlorinated groups (e.g., -CH₂Cl in this compound) enhance lipophilicity, improving membrane permeability and insecticidal potency. However, they may also increase environmental persistence and toxicity .
- Bulky substituents like isopropyl (in isoprocarb) reduce hydrolysis rates, extending residual activity but increasing mammalian toxicity .
Synthetic Methods: Carbamates are commonly synthesized via reactions between phenyl isocyanates and alcohols/phenols. For example, 2-(Chloromethyl)phenyl isocyanate (CAS 52986-66-0) could serve as a precursor for the target compound .
Toxicity Profiles :
- Methylcarbamates generally exhibit neurotoxicity via acetylcholinesterase inhibition. Isoprocarb and cloethocarb show moderate to high toxicity in rodents, while dioxacarb is less persistent and thus considered safer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
